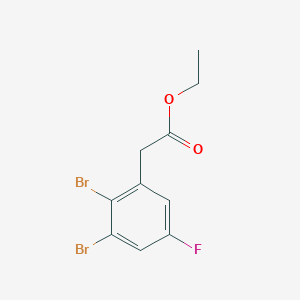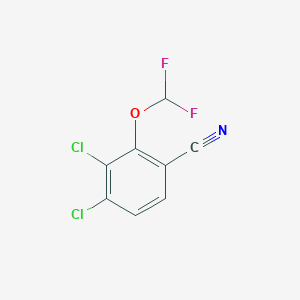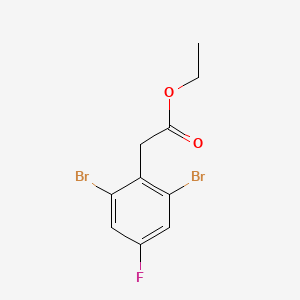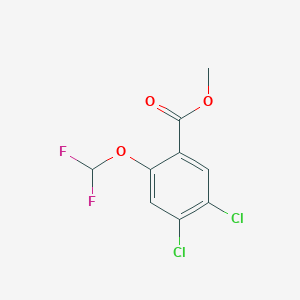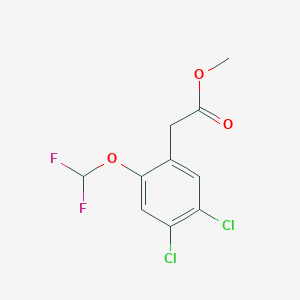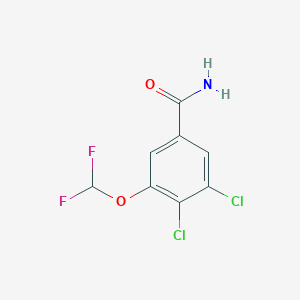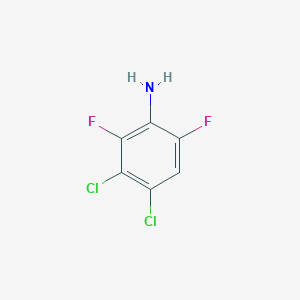
3,4-Dichloro-2,6-difluoroaniline
Vue d'ensemble
Description
3,4-Dichloro-2,6-difluoroaniline is a chemical compound with the molecular formula C6H3Cl2F2N . It is a derivative of aniline, which is an organic compound consisting of a phenyl group attached to an amino group .
Synthesis Analysis
The synthesis of similar compounds, such as 3,5-difluoroaniline, has been described in patents . One approach involves the removal of chlorine from 2,6-dichloro-3,5-difluoronitrobenzene . Another method for synthesizing related compounds involves a sequence of nitration, selective reduction, diazotisation, and chlorination .Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-2,6-difluoroaniline consists of a benzene ring with two chlorine atoms, two fluorine atoms, and one amine group attached . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .Applications De Recherche Scientifique
Spectroscopic Studies
Spectroscopic and structural investigations of related difluoroaniline molecules have provided deep insights into their structural and physicochemical properties. Studies using various spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Vis, coupled with theoretical DFT calculations, have elucidated the vibrational spectra, optimized geometry, nuclear magnetic resonance spectra, electronic characteristics (including HOMO and LUMO energies), and non-linear optical properties. Such research aids in understanding the fundamental characteristics of di-substituted aniline derivatives and their potential applications in material science and chemistry (Kose, Karabacak, & Atac, 2015).
Chemical Synthesis and Material Science
In chemical synthesis, 3,4-Dichloro-2,6-difluoroaniline serves as a key intermediate for the synthesis of complex molecules. For instance, its derivatives have been explored for the synthesis of benzoylurea insecticides through a series of chlorination, reduction, and acylation reactions. This showcases the utility of such compounds in developing environmentally friendly pesticides with high efficacy and low environmental contamination potential (Shi-long, 2006). Moreover, the incorporation of fluorine atoms into organic molecules, including those derived from 3,4-Dichloro-2,6-difluoroaniline, has significant implications in materials science, particularly for enhancing the properties of materials used in pharmaceuticals, agrochemicals, and advanced materials development (Hu, Zhang, & Wang, 2009).
Environmental Science
The environmental behaviors and potential adverse effects of polyfluorinated and perfluorinated compounds, including derivatives of 3,4-Dichloro-2,6-difluoroaniline, have been a subject of increasing study. Research into such compounds' occurrence and distribution in environmental samples (e.g., municipal sewage sludge) is crucial for understanding their environmental impact and for developing strategies for pollution control and remediation. These studies highlight the importance of monitoring novel fluorinated contaminants and assessing their ecological and health risks (Ruan et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, 3,4-Difluoroaniline, indicates that it is a combustible liquid, harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .
Orientations Futures
Future research could focus on the synthesis of 3,4-Dichloro-2,6-difluoroaniline and its derivatives, given their potential as valuable intermediates for the synthesis of medicines, including antibacterials . Additionally, further studies could investigate the physical and chemical properties, safety and hazards, and potential applications of this compound.
Propriétés
IUPAC Name |
3,4-dichloro-2,6-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2N/c7-2-1-3(9)6(11)5(10)4(2)8/h1H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZAIFSIVZUSNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-2,6-difluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




